molecular formula C20H16BrN3O6S B14724375 Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate CAS No. 5385-91-1

Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate

Cat. No.: B14724375
CAS No.: 5385-91-1
M. Wt: 506.3 g/mol
InChI Key: GKXBSELIMWNQDJ-UHFFFAOYSA-N
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Description

Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a bromophenyl group, and a benzene-1,4-dicarboxylate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and bromophenyl group are known to interact with enzymes and receptors, leading to the inhibition of key biological processes such as DNA replication and protein synthesis . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate can be compared with other similar compounds, such as:

The unique combination of the oxadiazole ring, bromophenyl group, and benzene-1,4-dicarboxylate moiety in this compound distinguishes it from these similar compounds and contributes to its diverse range of applications.

Properties

CAS No.

5385-91-1

Molecular Formula

C20H16BrN3O6S

Molecular Weight

506.3 g/mol

IUPAC Name

dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H16BrN3O6S/c1-28-18(26)12-5-8-14(19(27)29-2)15(9-12)22-16(25)10-31-20-24-23-17(30-20)11-3-6-13(21)7-4-11/h3-9H,10H2,1-2H3,(H,22,25)

InChI Key

GKXBSELIMWNQDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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